4-Bromo-2-ethyl-2-phenylglutarimide
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Overview
Description
4-Bromo-2-ethyl-2-phenylglutarimide is a chemical compound with the molecular formula C13H14BrNO2 It is a derivative of glutarimide, which is known for its hypnotic and sedative properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethyl-2-phenylglutarimide typically involves the bromination of 2-ethyl-2-phenylglutarimide. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-ethyl-2-phenylglutarimide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to 2-ethyl-2-phenylglutarimide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can occur at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 2-ethyl-2-phenylglutarimide.
Oxidation: Formation of carboxylic acids or aldehydes.
Scientific Research Applications
4-Bromo-2-ethyl-2-phenylglutarimide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its interaction with enzymes and receptors.
Medicine: Investigated for its sedative and hypnotic properties, similar to other glutarimide derivatives.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethyl-2-phenylglutarimide involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. It acts as a GABA agonist, enhancing the inhibitory effects of GABA and leading to sedation. Additionally, it induces the enzyme CYP2D6, which plays a role in drug metabolism.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-2-phenylglutarimide: A non-brominated analog with similar sedative properties.
Glutethimide: Another glutarimide derivative with hypnotic effects.
Thalidomide: A structurally related compound with immunomodulatory properties.
Uniqueness
4-Bromo-2-ethyl-2-phenylglutarimide is unique due to the presence of the bromine atom, which can significantly alter its reactivity and biological activity compared to its non-brominated counterparts. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
CAS No. |
56037-73-1 |
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Molecular Formula |
C13H14BrNO2 |
Molecular Weight |
296.16 g/mol |
IUPAC Name |
5-bromo-3-ethyl-3-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C13H14BrNO2/c1-2-13(9-6-4-3-5-7-9)8-10(14)11(16)15-12(13)17/h3-7,10H,2,8H2,1H3,(H,15,16,17) |
InChI Key |
DLLDWLFSFRVNHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C(=O)NC1=O)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
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